2-(3,4-Dichlorophenoxy)propanoic acid

developmental toxicology phenoxy herbicide safety embryotoxicity assessment

Phenoxy herbicide safety assessment requires validated reference compounds with defined toxicological thresholds. 2-(3,4-Dichlorophenoxy)propanoic acid (3,4-DP) provides a quantified embryotoxic baseline of 300 mg/kg and teratogenic threshold of 400 mg/kg in NMRI mice, enabling cross-class benchmarking against MCPA, mecoprop, and 2,4-D. Enantiopure R-DCPP is available for stereochemistry-dependent toxicity studies. The compound also serves as an environmental fate worst-case model (log P 3.4, DT50 30-31 d) for groundwater contamination risk assessment.

Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
CAS No. 3307-41-3
Cat. No. B1360115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenoxy)propanoic acid
CAS3307-41-3
Molecular FormulaC9H8Cl2O3
Molecular Weight235.06 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
InChIKeyBIPAGODSEBNAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dichlorophenoxy)propanoic acid: Procurement Baseline & Class Context


2-(3,4-Dichlorophenoxy)propanoic acid (CAS 3307-41-3, molecular formula C9H8Cl2O3, molecular weight 235.06 g/mol), known as 3,4-DP and within the broader herbicide class as dichlorprop, belongs to the phenoxypropionic acid subclass of aryloxyalkanoic acid herbicides [1]. It functions as a post-emergence selective herbicide and plant growth regulator via auxin mimicry [2]. Commercial formulations exist as racemic mixtures or enantiomerically enriched R-(+)-dichlorprop-P, the latter comprising the biologically active stereoisomer [3]. Its structural and functional positioning within the phenoxyalkanoic acid class—alongside 2,4-D, MCPA, mecoprop, and 2,4-DB—necessitates careful evidence-based selection for procurement decisions.

Substitution Risks for 2-(3,4-Dichlorophenoxy)propanoic acid


Within the phenoxyalkanoic acid herbicide class, compounds differing solely by chlorine substitution pattern or side-chain length exhibit systematically divergent toxicological, environmental fate, and biological activity profiles that cannot be interpolated from structural similarity alone. Comparative embryotoxicity studies demonstrate dose-dependent teratogenic thresholds varying by at least twofold across analogs [1]. Similarly, soil adsorption and bacterial degradation rates follow distinct rank orders among class members, directly impacting groundwater leaching potential [2]. Furthermore, the stereochemical configuration—racemic 3,4-DP versus the R-(+)-dichlorprop-P enantiomer—determines biological activity, with only the R-enantiomer contributing herbicidal efficacy [3]. These quantifiable differences render generic substitution without assay-specific validation a material scientific and regulatory risk.

2-(3,4-Dichlorophenoxy)propanoic acid: Comparative Evidence


Developmental Toxicity: Dichlorprop vs. MCPA

In a direct head-to-head comparative study of five phenoxyalkanoic acid herbicides in NMRI mice (oral administration, gestational days 6–15), 2,4-DP (dichlorprop) exhibited an embryotoxic threshold of 300 mg/kg and a teratogenic threshold of 400 mg/kg, whereas MCPA proved approximately threefold more potent with corresponding thresholds of 100 mg/kg and 200 mg/kg respectively [1]. The racemic 2,4-DP and its dextrorotatory enantiomer (2,4-DPD) both reached embryotoxicity at 300 mg/kg, but 2,4-DPD induced skeletal malformations including deformed thoracic vertebral centra and exencephaly at doses 100–200 mg/kg below the racemate threshold, demonstrating enantiomer-specific hazard divergence [1].

developmental toxicology phenoxy herbicide safety embryotoxicity assessment

Soil Bacterial Degradation: Dichlorprop-P Among Phenoxy Herbicides

A comprehensive 2016 review aggregating soil adsorption and degradation data across phenoxyalkanoic acid herbicides established a definitive bacterial degradation rate ranking: 2,4-D > MCPA > mecoprop-P > dichlorprop-P [1]. Dichlorprop-P exhibited the slowest bacterial degradation among the four major commercial phenoxy herbicides evaluated, directly translating to slightly higher groundwater leaching potential compared to 2,4-D and MCPA [1]. Adsorption decreased in the sequence 2,4-DB > 2,4-D > MCPA > dichlorprop-P > mecoprop-P, with dichlorprop-P adsorption inversely correlated with its log P value of 3.4 [1][2].

environmental fate soil microbiology groundwater contamination risk

Enantioselective Plant Biomass: R-DCPP vs. S-DCPP

In a controlled study exposing Arabidopsis thaliana to R- and S-enantiomers of DCPP (dichlorprop), R-DCPP treatment decreased plant fresh weight by 37.6%, whereas S-DCPP treatment paradoxically increased fresh weight by 7.6% relative to control [1]. R-DCPP also induced stronger disturbance to leaf morphology, mesophyll cell structure, and leaf metabolites compared with S-DCPP, with GC–MS profiling revealing differential alterations in carbohydrates, organic acids, and fatty acids between enantiomer treatments [1]. The phyllosphere microbial community diversity decreased under R-DCPP exposure while community stability increased, with S-DCPP producing opposite effects [1].

chiral agrochemicals plant physiology enantioselective toxicity

Acute Oral Toxicity: Dichlorprop-P vs. Racemate

Dichlorprop-P exhibits moderate acute oral toxicity with rat LD50 >5,000 mg/kg, placing it in the low acute toxicity category [1][2]. This contrasts with reported acute oral LD50 values for the racemic dichlorprop of 825–1,470 mg/kg in rats and 400 mg/kg in mice, indicating substantially lower acute toxicity for the enantiopure active isomer [3]. The PPDB classifies dichlorprop-P as not expected to bioaccumulate, with moderate mammalian oral toxicity and potential skin/eye irritation, while noting a high long-term risk conclusion for mammals at representative use rates [1].

mammalian toxicology regulatory safety LD50 comparison

Wetland Persistence: Dichlorprop vs. Phenoxyacetic Acids

Field dissipation studies in two Canadian prairie wetlands demonstrated that phenoxypropionic acid herbicides (dichlorprop and mecoprop-P) exhibit greater environmental persistence than their phenoxyacetic acid counterparts (2,4-D and MCPA) in both sediment and water matrices [1]. In water, dichlorprop achieved a field half-life (DT50) of 31 days, which is class-level consistent with the 30-day water DT50 for dichlorprop-P reported in PPDB [1][2]. The rank order of water DT50 among six acid herbicides was: bromoxynil (2.3 days) < [others] < dichlorprop (31 days) [1].

wetland ecology herbicide persistence aquatic environmental fate

2-(3,4-Dichlorophenoxy)propanoic acid: Research & Industrial Applications


Developmental Toxicology Screening of Phenoxy Herbicides

Procure 2-(3,4-dichlorophenoxy)propanoic acid (racemic 3,4-DP or 2,4-DP) as the reference compound for phenoxypropionic acid subclass toxicity benchmarking against MCPA, mecoprop, and 2,4-D. The documented embryotoxic threshold of 300 mg/kg and teratogenic threshold of 400 mg/kg in NMRI mice provides a validated quantitative baseline for new chemical entity safety assessment in developmental toxicology programs [1]. The availability of enantiopure R-DCPP enables investigation of stereochemistry-dependent teratogenicity amplification (skeletal malformations at 100–200 mg/kg lower doses) critical for chiral agrochemical hazard characterization [1].

Soil Persistence & Groundwater Leaching Modeling

Select dichlorprop-P as the class representative for studying the slower-degradation, higher-leaching-potential phenotype within phenoxyalkanoic acid herbicides. The established bacterial degradation rank order (2,4-D > MCPA > mecoprop-P > dichlorprop-P) and inverse correlation between adsorption and log P (3.4) positions dichlorprop-P as the environmental fate worst-case scenario compound for groundwater contamination risk modeling and transport studies [1]. This selection is supported by consistent water DT50 values of 30–31 days across field and database sources [2].

Enantioselective Plant Physiology & Microbiome Research

Utilize R-DCPP and S-DCPP enantiomers of 2-(3,4-dichlorophenoxy)propanoic acid as model chiral agrochemicals for investigating enantioselective effects on plant metabolism and associated microbial communities. The 45.2 percentage point differential in fresh weight response (–37.6% vs. +7.6%) and opposite directional effects on phyllosphere microbial diversity provide a robust, quantifiable model system for studies of chiral pollutant ecological impact [1]. This application extends to stomatal behavior and mesophyll cell structural studies where R-DCPP consistently demonstrates stronger phytotoxic perturbation than S-DCPP [1].

Technical Documentation Hub

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